molecular formula C9H10N2O3 B11901095 Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11901095
M. Wt: 194.19 g/mol
InChI Key: NHWVQGFDMLWKIQ-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with cyano, hydroxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of a keto derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The presence of functional groups like cyano and hydroxy allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.

Comparison with Similar Compounds

    Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Ethyl 4-cyano-2-methyl-1H-pyrrole-3-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    Ethyl 4-cyano-5-hydroxy-1H-pyrrole-3-carboxylate: Lacks the methyl group, which may alter its steric properties and reactivity.

Uniqueness: Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a promising candidate for drug development.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-3-14-9(13)7-5(2)11-8(12)6(7)4-10/h11-12H,3H2,1-2H3

InChI Key

NHWVQGFDMLWKIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C#N)O)C

Origin of Product

United States

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